REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18]1[CH:22]2[CH2:23][CH:24](Br)[CH:20]([CH2:21]2)[CH2:19]1>O>[CH:20]12[CH2:21][CH:22]([CH2:23][CH2:24]1)[CH2:18][CH:19]2[O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:7]=1[O:8][CH3:9])[CH:2]=[O:1] |f:1.2.3|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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O=CC1=CC(O)=C(OC)C=C1
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Name
|
|
Quantity
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45.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12.57 g
|
Type
|
reactant
|
Smiles
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C1CC2CC1CC2Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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which is equipped with a stir bar
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Type
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TEMPERATURE
|
Details
|
reflux condensor
|
Type
|
ADDITION
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Details
|
is charged with 500 ml of dimethylformamimde
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to 120° C. for 48 hours
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
The reaction is then cooled to room temperature
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Type
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EXTRACTION
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Details
|
The aqueous layer is extracted with ethyl ether (3×100 ml)
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Type
|
WASH
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Details
|
The ethereal layer is washed with 1N sodium hydroxide solution (4×100 ml), water (3×100 ml) and saturated sodium chloride solution (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)C2)OC=2C=C(C=O)C=CC2OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |